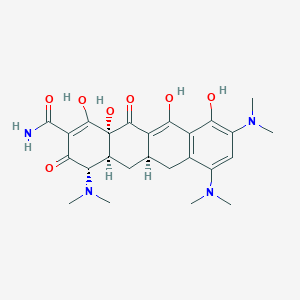![molecular formula C8H14N2O3 B13418438 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- CAS No. 61638-95-7](/img/structure/B13418438.png)
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylaminoethyl group and an oxo group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- typically involves the reaction of 2-butenoic acid derivatives with dimethylaminoethylamine under specific conditions. One common method involves the use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a starting material. This compound can be synthesized through the esterification of 4-(dimethylamino)-2-oxobut-3-enoic acid with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the oxo group may participate in redox reactions. These interactions can modulate various cellular processes, making the compound of interest for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)butyric acid: Similar in structure but lacks the oxo group.
2-Butenoic acid, 4,4-dimethoxy-, methyl ester: Contains methoxy groups instead of the dimethylaminoethyl group.
D,L-2-Amino-4-(2-aminoethoxy)-trans-but-3-enoic acid: Contains an aminoethoxy group instead of the dimethylaminoethyl group.
Uniqueness
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61638-95-7 |
|---|---|
Molekularformel |
C8H14N2O3 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13) |
InChI-Schlüssel |
NRHJXXYMYMZVMT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




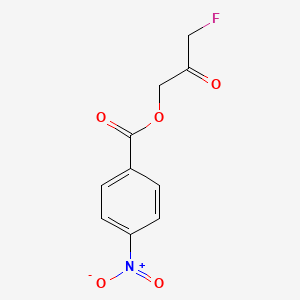
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
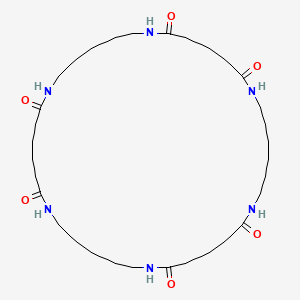
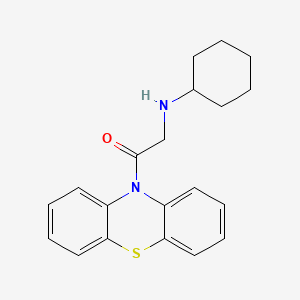
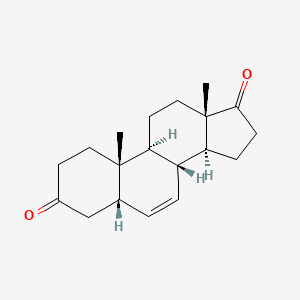
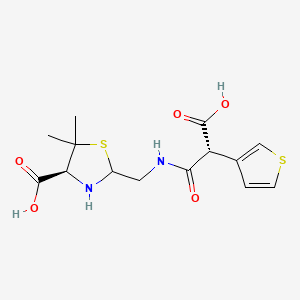
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
